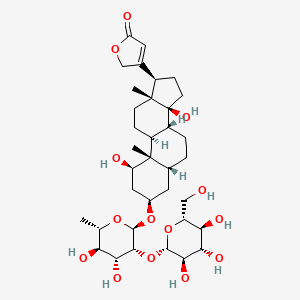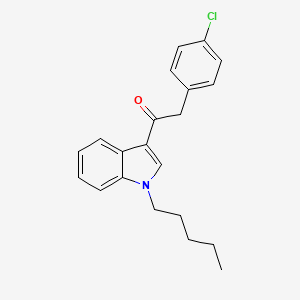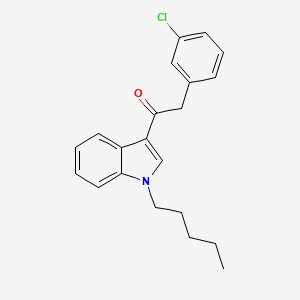
Euonymoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Euonymoside A is a cardenolide glycoside . It was isolated from the bark of Euonymus sieboldianus . It is known for its potent cytotoxic activity against some neoplastic cell lines .
Molecular Structure Analysis
Euonymoside A has a molecular formula of C35H54O14 . Its structure was elucidated as acovenosigenin A (1β, 3β, 14β-trihydroxy-5β-cardenolide) 3-O-β-D-glucopyranosyl (1→6)-β-D-glucopyranosyl (1→4)-α-L-rhamnopyranoside .Physical And Chemical Properties Analysis
Euonymoside A has a molecular weight of 698 . More detailed physical and chemical properties might be found in specialized chemical literature or databases.Scientific Research Applications
Cytotoxic Effects and Potential Anti-Cancer Applications
Euonymoside A, a cardenolide glycoside isolated from the bark of Euonymus sieboldianus, has demonstrated significant cytotoxic effects. It exhibits potent cytotoxic activity against various cancer cell lines, including human lung carcinoma (A549) and human ovary adenocarcinoma (SK-OV-3), with IC50 values of 0.06 and 0.4 micrograms/ml, respectively (Baek et al., 1994). Similarly, other studies have isolated cytotoxic cardenolides, including euonymoside A, from Euonymus alata, which have shown potent cytotoxic activity against neoplastic cell lines (Kitanaka et al., 1996).
Potential Anti-Diabetic and Anti-Hyperlipidemic Effects
Euonymus alatus, known for containing euonymoside A, has been used as a folk medicine in Asian countries for regulating blood circulation and treating dysmenorrhea. It has shown anti-hyperglycemic activity by enhancing insulin secretion. A study on high-fat diet-induced hyperglycemic and hyperlipidemic ICR mice indicated that Euonymus alatus extract exerted beneficial effects on glucose and lipid homeostasis, suggesting its potential in treating obesity-related diabetes and non-alcoholic fatty liver disease (Park et al., 2005).
Anti-Inflammatory Effects
Euonymus alatus extract has demonstrated anti-inflammatory effects, particularly by attenuating NF-κB activation via IKKβ inhibition in RAW 264.7 cells. This property may provide insights into the inhibitory effects of the extract on lipopolysaccharide (LPS)-mediated inflammation (Oh et al., 2011).
Broad Pharmacological Potential
Comprehensive studies on Euonymus alatus, a source of euonymoside A, have revealed its extensive use in traditional medicine for various diseases such as dysmenorrhea, dysentery, rheumatism, and others. More than 230 chemical constituents, including euonymoside A, have been identified, with flavonoids and steroids being the most important bioactive substances. These constituents are known for a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, hepatoprotective, antioxidant, and antibacterial effects, highlighting the broad potential of Euonymus alatus in pharmacological research (Fan et al., 2020).
Mechanism of Action
properties
CAS RN |
155740-04-8 |
|---|---|
Molecular Formula |
C35H54O14 |
Molecular Weight |
698.803 |
IUPAC Name |
3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O14/c1-15-25(39)28(42)30(49-31-29(43)27(41)26(40)22(13-36)48-31)32(46-15)47-18-11-17-4-5-21-20(34(17,3)23(37)12-18)6-8-33(2)19(7-9-35(21,33)44)16-10-24(38)45-14-16/h10,15,17-23,25-32,36-37,39-44H,4-9,11-14H2,1-3H3/t15-,17+,18+,19+,20-,21+,22+,23+,25-,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 |
InChI Key |
DPHZHOXPZJMWTP-NDAFQYKHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC3CCC4C(C3(C(C2)O)C)CCC5(C4(CCC5C6=CC(=O)OC6)O)C)OC7C(C(C(C(O7)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)


![DL-[2-13C]Glyceraldehyde](/img/structure/B583784.png)
![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)

![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)